molecular formula C6H5N3O4 B188716 2,6-Dinitroaniline CAS No. 606-22-4

2,6-Dinitroaniline

Cat. No.: B188716
CAS No.: 606-22-4
M. Wt: 183.12 g/mol
InChI Key: QFUSCYRJMXLNRB-UHFFFAOYSA-N
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Description

2,6-Dinitroaniline is an organic compound with the molecular formula C6H5N3O4. It is a derivative of aniline and dinitrobenzene, characterized by the presence of two nitro groups at the 2 and 6 positions on the benzene ring. This compound is known for its applications in the synthesis of dyes, herbicides, and other industrial chemicals .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dinitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 2,6-Dinitroaniline is unique among its isomers due to the specific positioning of the nitro groups, which influences its reactivity and applications. For example, 2,4-Dinitroaniline is commonly used in the synthesis of dyes and pigments, while this compound is more frequently used in herbicide production .

Properties

IUPAC Name

2,6-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUSCYRJMXLNRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209402
Record name 2,6-Dinitroaniline
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Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

606-22-4
Record name 2,6-Dinitroaniline
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Record name 2,6-Dinitroaniline
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Record name 2,6-Dinitroaniline
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Record name 2,6-Dinitroaniline
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Record name 2,6-dinitroaniline
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Record name 2,6-DINITROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2,6-dinitroaniline herbicides, like trifluralin and oryzalin, primarily act by disrupting cell division in plants. [] They interfere with the formation of microtubules, which are essential components of the mitotic spindle. [] This disruption prevents chromosomes from separating properly during cell division, leading to the formation of multinucleated cells and ultimately inhibiting plant growth. [, ]

A: The inhibition of lateral root development is a characteristic effect of 2,6-dinitroanilines. [] This is likely due to the high rate of cell division occurring in root tips, making them particularly susceptible to the microtubule-disrupting effects of these herbicides. [, ]

A: Root tip swelling is a common morphological response to this compound herbicide exposure. [] It is indicative of cell division disruption, where cells continue to grow in size without undergoing division, resulting in a swollen appearance. []

A: The molecular formula of this compound is C6H5N3O4, and its molecular weight is 183.12 g/mol. []

A: Yes, this compound exhibits characteristic peaks in its infrared spectrum, specifically in the regions associated with nitro group vibrations. [] Additionally, its nuclear magnetic resonance (NMR) spectrum provides information about the arrangement of hydrogen atoms within the molecule, confirming its structure. []

A: The persistence of 2,6-dinitroanilines in soil is considered moderate, with dinitramine and butralin showing less persistence compared to others. [] This moderate persistence allows for effective weed control while minimizing the risk of long-term soil contamination and potential carryover effects on subsequent crops. []

ANone: This question cannot be answered from the provided abstracts. The abstracts focus on the use of this compound as a herbicide and the study of its chemical properties. There is no mention of its catalytic properties.

A: The type and position of substituents on the this compound core significantly impact their herbicidal activity and selectivity. [, , ] For instance, variations in N-alkyl substituents can alter the compound's lipophilicity, affecting its uptake and translocation within plants. [, ]

A: Yes, structural variations within the this compound class can lead to differences in toxicity towards various plant species. [, ] The specific substituents on the aromatic ring and the amine group can influence their interactions with target sites within plant cells, impacting their overall herbicidal efficacy and selectivity. []

A: The formulation of this compound herbicides plays a crucial role in their efficacy by influencing their solubility, stability, and uptake by plants. [] These herbicides are often formulated as emulsifiable concentrates or granules to enhance their dispersion and availability in the soil. []

ANone: This question cannot be answered from the provided abstracts. The abstracts primarily focus on scientific research related to this compound and its derivatives. They do not specifically address Safety, Health, and Environment (SHE) regulations.

ANone: This question cannot be answered from the provided abstracts. The provided research primarily focuses on this compound and its derivatives as herbicides. As a result, the studies concentrate on their effects on plants and their behavior in environmental matrices, rather than pharmacokinetic and pharmacodynamic properties in humans or animals.

A: Tobacco (Nicotiana tabacum) callus tissue cultures have been used to investigate the effects of various this compound herbicides on plant growth. [] These in vitro systems allow for controlled studies on the impact of these compounds on cell division and growth, providing insights into their mode of action. []

A: Yes, field studies have shown the effectiveness of this compound herbicides in controlling various weed species. For instance, profluralin and butralin effectively controlled johnsongrass (Sorghum halepense) in soybean fields. [] Additionally, dibutalin demonstrated selective weed control in watermelon (Citrullus lanatus) fields. []

A: Yes, recent studies have identified reduced sensitivity to fluazinam in Clarireedia jacksonii isolates collected from golf courses in the United States. [] This reduced sensitivity highlights the potential for resistance development, emphasizing the need for judicious fungicide use and resistance management strategies. []

ANone: These questions cannot be answered from the provided abstracts. The focus of these questions relates to drug delivery, targeting, and other pharmaceutical aspects that are not directly addressed in the context of this compound as a herbicide or its chemical properties.

ANone: This question cannot be answered from the provided abstracts. While the research discusses various this compound herbicides and their efficacy, it does not delve into specific alternative herbicide classes or compare their performance, cost, or environmental impact.

ANone: This question cannot be answered from the provided abstracts. The abstracts focus on the scientific aspects of this compound and its derivatives, without specifically addressing recycling or waste management strategies.

ANone: This question cannot be answered from the provided abstracts. The provided research does not explicitly discuss the research infrastructure or specific resources used in the studies.

A: Substituted 2,6-dinitroanilines were first reported as herbicides in 1960. [] This discovery marked a significant development in weed control strategies. []

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